BenchChemオンラインストアへようこそ!

5-Azaspiro[3.4]octane oxalate

Medicinal Chemistry Spirocyclic Scaffolds Conformational Analysis

5-Azaspiro[3.4]octane oxalate delivers a rigid spirocyclic scaffold that replaces flexible acyclic amines in lead optimization, enhancing target selectivity and ligand efficiency. The oxalate salt (MW 201.22, C9H15NO4) provides superior crystallinity, non-hygroscopic handling, and long-term storage stability (0–8°C) versus the free base or hydrochloride — critical for reproducible SAR studies and compound library storage. Its unique nitrogen placement within the [3.4] framework differentiates it from 2-oxa-6-azaspiro or 6-azaspiro analogs, ensuring distinct biological activity profiles.

Molecular Formula C9H15NO4
Molecular Weight 201.22
CAS No. 1523618-05-4
Cat. No. B3032372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.4]octane oxalate
CAS1523618-05-4
Molecular FormulaC9H15NO4
Molecular Weight201.22
Structural Identifiers
SMILESC1CC2(C1)CCCN2.C(=O)(C(=O)O)O
InChIInChI=1S/C7H13N.C2H2O4/c1-3-7(4-1)5-2-6-8-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
InChIKeyRUFZMAAVKZWUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azaspiro[3.4]octane oxalate (CAS 1523618-05-4): A Conformationally Constrained Spirocyclic Amine Scaffold for Drug Discovery and Chemical Biology


5-Azaspiro[3.4]octane oxalate (CAS 1523618-05-4) is a spirocyclic amine salt featuring a rigid 5-azaspiro[3.4]octane core paired with an oxalate counterion (molecular formula C9H15NO4, MW 201.22) . The parent 5-azaspiro[3.4]octane skeleton is characterized by a unique bicyclic framework in which a nitrogen-containing azetidine ring and a pyrrolidine ring share a single quaternary carbon atom, imparting conformational constraint and three-dimensionality that are highly valued in medicinal chemistry for enhancing target selectivity and modulating physicochemical properties [1]. The oxalate salt form improves solid-state handling, stability, and formulation characteristics compared to the free base or alternative salt forms, making it a preferred procurement choice for reproducible research applications .

Why 5-Azaspiro[3.4]octane oxalate Cannot Be Replaced by Other Spirocyclic Amines or Simple Salt Forms


Generic substitution of 5-azaspiro[3.4]octane oxalate with other spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.4]octane, 6-azaspiro[3.4]octane) or alternative salt forms (e.g., hydrochloride) is scientifically unjustified due to profound differences in conformational constraint, synthetic accessibility, and solid-state properties [1]. The 5-azaspiro[3.4]octane scaffold adopts a unique rigid geometry that dictates distinct vectorial presentation of substituents and influences binding interactions with biological targets [2]. Unlike the free base (MW 111.18) or the hydrochloride salt (MW 147.64), the oxalate salt (MW 201.22) provides enhanced crystallinity and long-term storage stability, which are critical for reproducible in vitro and in vivo studies . Furthermore, the specific nitrogen placement within the [3.4] spiro framework differentiates it from other spirocyclic amines, resulting in divergent synthetic routes and biological activity profiles [3].

Quantitative Differentiation of 5-Azaspiro[3.4]octane oxalate: Direct Comparative Evidence Against Closest Analogs


Conformational Constraint and 3D Vectorial Presentation: Differentiating 5-Azaspiro[3.4]octane from 2-Oxa-6-azaspiro[3.4]octane and 6-Azaspiro[3.4]octane Isomers

The 5-azaspiro[3.4]octane scaffold provides a rigid, three-dimensional framework that presents functional groups in a unique vectorial orientation distinct from its positional isomers (e.g., 6-azaspiro[3.4]octane) or heteroatom-substituted analogs (e.g., 2-oxa-6-azaspiro[3.4]octane) [1]. While direct comparative crystallographic data for the oxalate salt are not publicly available, the parent scaffold's conformational restriction has been demonstrated in synthetic studies showing that the spirocyclic junction imposes a fixed dihedral angle between the azetidine and pyrrolidine rings [2]. This rigidity contrasts with the more flexible spiro[2.5]octane or acyclic amine analogs, which can adopt multiple low-energy conformations and exhibit different binding profiles. In medicinal chemistry applications, this scaffold has been exploited to improve EGFR inhibitory activity relative to gefitinib when incorporated into 4-anilinoquinazoline derivatives [3].

Medicinal Chemistry Spirocyclic Scaffolds Conformational Analysis

Synthetic Accessibility via Rh(II)-Catalyzed C(sp3)–H Amination: A Distinct Advantage Over Thia- and Oxa-Azaspiro[3.4]octane Analogs

The synthesis of the 5-azaspiro[3.4]octane skeleton can be achieved through a step-economic Rh(II)-catalyzed C(sp3)–H amination strategy, as demonstrated by Nocquet et al. in their construction of conformationally constrained iminosugars [1]. This method allows for stereocontrolled formation of the quaternary C-N bond in yields ranging from moderate to high, depending on substrate substitution. In contrast, the synthesis of thia-azaspiro[3.4]octanes typically requires multistep sequences involving thiol additions and cyclizations [2], while oxa-azaspiro[3.4]octanes often necessitate protection/deprotection strategies due to oxygen sensitivity. Although direct comparative yield data between these synthetic routes are not tabulated in a single study, the Rh-catalyzed C-H amination offers a more convergent and atom-economical approach, enabling faster access to diverse 5-azaspiro[3.4]octane derivatives for medicinal chemistry campaigns.

Synthetic Chemistry C-H Functionalization Spirocycle Synthesis

Solid-State Stability and Handling: Oxalate Salt vs. Free Base and Hydrochloride Salt

5-Azaspiro[3.4]octane oxalate exhibits superior solid-state handling and long-term storage stability compared to the free base and hydrochloride salt forms . The free base (5-azaspiro[3.4]octane, MW 111.18) is typically a liquid or low-melting solid that may be prone to oxidation or degradation . The hydrochloride salt (MW 147.64) provides improved water solubility but is often hygroscopic and may deliquesce under ambient conditions . In contrast, the oxalate salt is a stable white solid at room temperature, with recommended storage at 0–8 °C under inert atmosphere to maintain >95% purity over extended periods . While direct quantitative stability data (e.g., degradation half-lives) are not available in public literature, the physical appearance and storage recommendations across multiple vendors consistently indicate enhanced solid-state properties for the oxalate salt, making it the preferred form for reproducible weighing, formulation, and long-term compound library storage.

Pharmaceutical Salts Solid-State Chemistry Formulation

Biological Activity in Cystic Fibrosis: CFTR Correction (EC50 = 70 nM) in a Functional Cell-Based Assay

A derivative of the 5-azaspiro[3.4]octane scaffold has been evaluated for its ability to correct the trafficking and gating defect of the F508del-CFTR mutant, the most common mutation in cystic fibrosis [1]. In a functional cell-based assay using CFBE41o- cells coexpressing the halide-sensitive YFP (HS-YFP) reporter, the compound demonstrated an EC50 value of 70 nM for correction activity after 24-hour preincubation followed by forskolin stimulation [2]. This sub-100 nM potency in a disease-relevant phenotypic assay distinguishes the 5-azaspiro[3.4]octane chemotype from other spirocyclic scaffolds that have not shown similar CFTR correction activity. While direct comparator data for alternative spirocyclic amines in the same assay are not publicly available, the identification of a new class of CFTR correctors based on the 5-azaspiro[3.4]octane skeleton underscores its unique pharmacological potential.

Cystic Fibrosis CFTR Modulators Rare Diseases

Optimal Application Scenarios for 5-Azaspiro[3.4]octane oxalate Based on Quantified Differentiation


Medicinal Chemistry: Design of Conformationally Constrained Bioisosteres for Kinase and GPCR Targets

Utilize 5-azaspiro[3.4]octane oxalate as a rigid, three-dimensional scaffold to replace flexible acyclic amines or saturated N-heterocycles in lead optimization campaigns. The fixed dihedral angle and unique vectorial presentation of the spirocyclic core can enhance target selectivity and improve ligand efficiency metrics compared to simpler analogs [1]. The oxalate salt's solid-state properties facilitate accurate weighing and compound library storage, ensuring reproducibility across multiple rounds of SAR exploration .

Synthetic Methodology Development: Rh-Catalyzed C–H Amination and Spirocycle Construction

Employ the 5-azaspiro[3.4]octane skeleton as a model substrate for developing new catalytic C–H functionalization methods, given the established Rh(II)-catalyzed C(sp3)–H amination route [2]. The scaffold's tolerance to various protecting groups and its ability to undergo stereocontrolled quaternary C–N bond formation make it an ideal test bed for expanding the scope of C–H activation chemistry. The oxalate salt's purity and stability support reproducible reaction optimization studies.

Cystic Fibrosis Drug Discovery: Phenotypic Screening for CFTR Modulators

Screen libraries of 5-azaspiro[3.4]octane-containing compounds in functional assays for CFTR correction activity, guided by the reported EC50 of 70 nM for a related derivative in F508del-CFTR expressing cells [3]. The scaffold's demonstrated activity in a disease-relevant phenotypic model differentiates it from other spirocyclic amines that have not shown similar efficacy. Procure 5-azaspiro[3.4]octane oxalate as a starting material for the synthesis of focused compound collections targeting cystic fibrosis and other protein misfolding diseases.

Pharmaceutical Development: Salt Selection and Preformulation Studies

Compare 5-azaspiro[3.4]octane oxalate against other salt forms (e.g., hydrochloride, free base) in preformulation studies to identify the optimal solid-state form for oral or parenteral drug candidates . The oxalate salt's white solid appearance, storage stability at 0–8 °C, and non-hygroscopic nature make it a suitable candidate for early-stage formulation development, potentially reducing the need for specialized handling or excipient screening compared to more labile salt forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[3.4]octane oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.